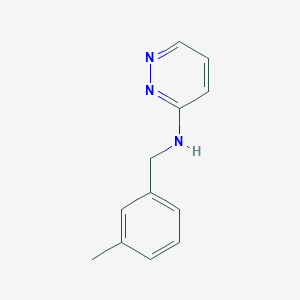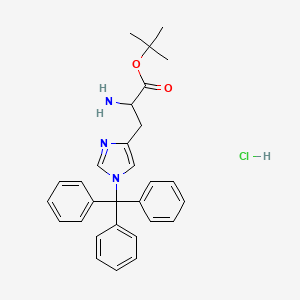![molecular formula C13H20BrNZn B14893542 2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)
2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the zinc atom enhances the reactivity of the phenyl group, making it a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide typically involves the reaction of 2-[(N-Ethyl-n-butylamino)methyl]bromobenzene with zinc dust in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide undergoes several types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bonded phenyl group replaces a leaving group in another molecule.
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.
Negishi Coupling: Nickel or palladium catalysts and alkyl halides are common reagents.
Substitution Reactions: Various electrophiles, such as alkyl halides or acyl chlorides, can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In cross-coupling reactions, the primary products are biaryl compounds or other carbon-carbon bonded structures.
科学的研究の応用
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals, polymers, and materials science research.
作用機序
The mechanism by which 2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide exerts its effects involves the transfer of the phenyl group from the zinc atom to an electrophilic partner. This transfer is facilitated by the coordination of the zinc atom with the electrophile, followed by the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Phenylzinc Bromide: Lacks the N-ethyl-n-butylamino group, making it less versatile in certain reactions.
2-[(N-Methyl-n-butylamino)methyl]phenylzinc Bromide: Similar structure but with a different alkyl group, affecting its reactivity and selectivity.
2-[(N-Ethyl-n-propylamino)methyl]phenylzinc Bromide: Another analog with a different alkyl chain, influencing its chemical behavior.
Uniqueness
2-[(N-Ethyl-n-butylamino)methyl]phenylzinc bromide is unique due to the presence of the N-ethyl-n-butylamino group, which enhances its reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in both academic and industrial research.
特性
分子式 |
C13H20BrNZn |
|---|---|
分子量 |
335.6 g/mol |
IUPAC名 |
bromozinc(1+);N-ethyl-N-(phenylmethyl)butan-1-amine |
InChI |
InChI=1S/C13H20N.BrH.Zn/c1-3-5-11-14(4-2)12-13-9-7-6-8-10-13;;/h6-9H,3-5,11-12H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
PDOIBEAHTTWQQR-UHFFFAOYSA-M |
正規SMILES |
CCCCN(CC)CC1=CC=CC=[C-]1.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



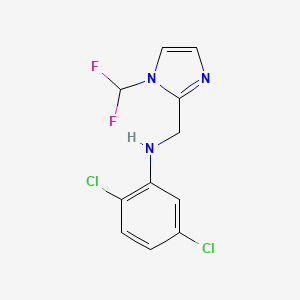
![4-[(3-Butenyloxy)methyl]phenylZinc bromide](/img/structure/B14893486.png)
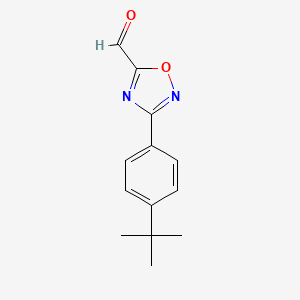
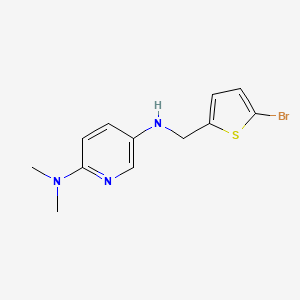
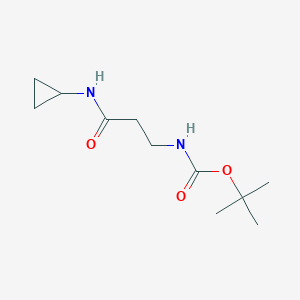
![2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
![3-[(Furan-2-ylmethyl)-amino]-N-(3-hydroxy-phenyl)-succinamic acid](/img/structure/B14893506.png)
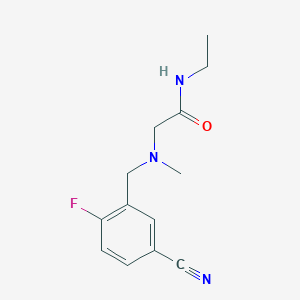

![9-[4-(dipropan-2-ylamino)but-2-yn-1-yl]-9H-fluoren-9-ol](/img/structure/B14893525.png)
![(4R)-2-Benzyl-4-methyloctahydro-8H-pyrido[1,2-a]pyrazin-8-one](/img/structure/B14893527.png)
